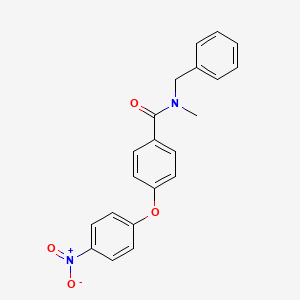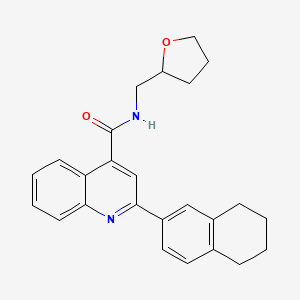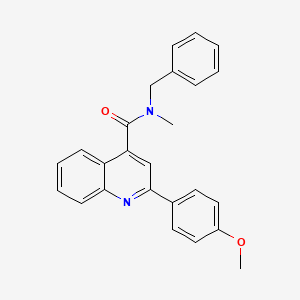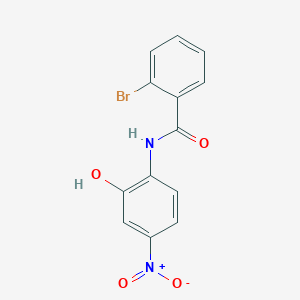
N~1~-Benzyl-N~1~-methyl-4-(4-nitrophenoxy)benzamide
Vue d'ensemble
Description
N~1~-Benzyl-N~1~-methyl-4-(4-nitrophenoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a methyl group, and a nitrophenoxy group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~1~-methyl-4-(4-nitrophenoxy)benzamide typically involves the reaction of N-benzyl-N-methylamine with 4-nitrophenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1-Benzyl-N~1~-methyl-4-(4-nitrophenoxy)benzamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Benzyl-N~1~-methyl-4-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Potassium permanganate, acidic or basic conditions
Substitution: Nucleophiles such as amines or thiols, elevated temperatures
Major Products Formed
Oxidation: N-benzyl-N-methyl-4-(4-aminophenoxy)benzamide
Reduction: N-carboxybenzyl-N-methyl-4-(4-nitrophenoxy)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Applications De Recherche Scientifique
N~1~-Benzyl-N~1~-methyl-4-(4-nitrophenoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N1-Benzyl-N~1~-methyl-4-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The benzyl and methyl groups contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes and reach its targets. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
N~1~-Benzyl-N~1~-methyl-4-(4-nitrophenoxy)benzamide can be compared with other similar compounds such as:
N-benzyl-N-methyl-4-(4-aminophenoxy)benzamide: This compound is similar but has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
N-benzyl-N-methyl-4-(4-hydroxyphenoxy)benzamide: The presence of a hydroxy group instead of a nitro group can affect the compound’s reactivity and solubility.
N-benzyl-N-methyl-4-(4-methoxyphenoxy)benzamide: The methoxy group can influence the compound’s electronic properties and its interactions with other molecules.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the benzamide scaffold.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-4-(4-nitrophenoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-22(15-16-5-3-2-4-6-16)21(24)17-7-11-19(12-8-17)27-20-13-9-18(10-14-20)23(25)26/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKJOIMPIHFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-nitrobenzyl 2-[(4-methylbenzoyl)amino]-2-phenylacetate](/img/structure/B4209716.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide](/img/structure/B4209717.png)

![N-bicyclo[2.2.1]hept-2-yl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4209722.png)

![N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4209734.png)
![1-ethyl-3-(5-{[2-(2-fluorophenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4209743.png)
![7,8-dimethyl-11-(4-methyl-3-nitrophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4209751.png)
![2-Chloro-4-nitrobenzyl 2-[(2-furylcarbonyl)amino]benzoate](/img/structure/B4209752.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4209755.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4209756.png)

![N-[3-(1-azepanyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4209791.png)

